Lipophilicity Shift (cLogP) Driven by the Phenylmethanesulfonamide Moiety
The phenylmethanesulfonamide group in the target compound yields a computed cLogP of 1.7, representing a significant increase relative to the methanesulfonamide analog (cLogP ~0.3) and a measurable difference from the rigid benzenesulfonamide analog (cLogP ~1.3), reflecting the methylene spacer's contribution to lipophilicity [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 1.7 |
| Comparator Or Baseline | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (cLogP ~0.3, PubChem CID 16943774); N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (cLogP ~1.3, PubChem CID 16943776) |
| Quantified Difference | ΔcLogP = +1.4 vs. methanesulfonamide; ΔcLogP = +0.4 vs. benzenesulfonamide |
| Conditions | Computed by XLogP3 3.0 algorithm, no experimental logP data available [1] |
Why This Matters
Higher cLogP influences membrane permeability and nonspecific binding; a difference of 0.4–1.4 log units is sufficient to alter ADME properties and should be accounted for when selecting a compound for in-cell or in-vivo assays.
- [1] PubChem Compound Summary. CID 16943775. N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide. View Source
- [2] PubChem Compound Summary. CID 16943774. N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide. View Source
